molecular formula C16H14BrN3O3S2 B2512368 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923141-21-3

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2512368
CAS No.: 923141-21-3
M. Wt: 440.33
InChI Key: CXMPTBIIZWOCEZ-UHFFFAOYSA-N
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Description

2-Bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a dimethylsulfamoyl group at position 6 and a brominated benzamide moiety at position 2.

Properties

IUPAC Name

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMPTBIIZWOCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the bromine atom and the dimethylsulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Benzothiazole Core

    • React 2-aminothiophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzothiazole.
    • Cyclize the intermediate with an appropriate electrophile to obtain the benzothiazole core.
  • Step 2: Bromination

    • Introduce the bromine atom using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction Reactions

    • The benzothiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

  • Substitution reactions yield various substituted benzamides.
  • Oxidation and reduction reactions produce oxidized or reduced derivatives of the benzothiazole ring.

Scientific Research Applications

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

  • Medicinal Chemistry

    • Investigated for its potential as a therapeutic agent due to its unique structural features.
    • Studied for its activity against certain types of cancer cells and microbial pathogens.
  • Materials Science

    • Used in the development of advanced materials with specific electronic or optical properties.
    • Incorporated into polymers and coatings to enhance their performance.
  • Biological Research

    • Employed as a probe to study biological pathways and molecular interactions.
    • Utilized in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in halogenation (bromo vs. fluoro), sulfonamide/sulfamoyl groups, and substituent positions. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Benzamide/Benzothiazole) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Bromo, 6-(dimethylsulfamoyl) C₁₆H₁₄BrN₃O₃S₂ 440.34* Bromo enhances steric bulk; dimethylsulfamoyl improves solubility
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (Parent) None, 6-(dimethylsulfamoyl) C₁₆H₁₅N₃O₃S₂ 361.44 Lacks halogen; lower molecular weight
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide 3-Fluoro, 6-(dimethylsulfamoyl) C₁₆H₁₄FN₃O₃S₂ 379.43 Fluorine increases electronegativity; potential enhanced bioavailability
N-{2-[(benzenesulfonyl)amino]-1,3-benzothiazol-6-yl}-4-bromobenzamide 4-Bromo, 6-(benzenesulfonylamino) C₂₀H₁₄BrN₃O₃S₂ 493.38 Benzenesulfonyl group alters electronic properties
3-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide 3-Bromo, 6-methyl C₁₅H₁₁BrN₂OS 347.23 Methyl group reduces polarity; simpler structure

*Calculated based on formula C₁₆H₁₄BrN₃O₃S₂.

Key Observations :

  • Halogen Effects : Bromine in the target compound increases molecular weight and steric hindrance compared to fluorine in the 3-fluoro analog . Brominated analogs may exhibit enhanced photostability or reactivity in substitution reactions .
  • Sulfamoyl vs.
  • Biological Implications : Fluorinated analogs (e.g., 3-fluoro derivative) are often more metabolically stable, while brominated compounds may show stronger binding in hydrophobic pockets .
Crystallization and Lattice Parameters

While crystal data for the target compound are absent, analogs like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and its 2-fluoro derivative (2-BTFBA) exhibit distinct lattice parameters (Table 2), suggesting that bromination and sulfamoylation would further modify packing efficiency and optical properties .

Table 2: Crystallographic Data for Selected Analogs
Compound a (Å) b (Å) c (Å) Volume (ų) Space Group
2-BTBA 5.9479 16.8568 11.9366 1169.13 Not reported
2-BTFBA 5.2216 20.2593 11.3023 1195.61 Not reported

Insights :

  • Fluorination (2-BTFBA) increases the b-axis length compared to 2-BTBA, likely due to altered intermolecular interactions. Bromination in the target compound could further expand lattice parameters due to its larger atomic radius.
  • Slow evaporation techniques (used for 2-BTBA/2-BTFBA) are likely applicable for growing single crystals of the target compound .

Biological Activity

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic compound that belongs to the benzothiazole class of chemicals, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential applications in cancer therapy and anti-inflammatory treatments, as well as its mechanisms of action.

Chemical Structure

The molecular formula for this compound is C13H16BrN3O2SC_{13}H_{16}BrN_{3}O_{2}S. The structure features a benzothiazole core substituted with a bromine atom and a dimethylsulfamoyl group, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds within this class have demonstrated effectiveness against various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung adenocarcinoma)

These studies typically employ assays such as MTT to assess cell viability and proliferation. For example, one study reported that certain benzothiazole derivatives significantly inhibited the proliferation of A431 and A549 cells while promoting apoptosis at specific concentrations (1, 2, and 4 μM) through mechanisms involving cell cycle arrest and migration inhibition .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when tested via enzyme-linked immunosorbent assay (ELISA). This suggests that this compound may serve as a dual-action therapeutic agent targeting both cancer and inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Signaling Pathways : Studies have shown that benzothiazole derivatives can inhibit critical survival pathways such as AKT and ERK in tumor cells. This inhibition leads to reduced cell proliferation and increased apoptosis .
  • Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, which is crucial for preventing tumor growth.
  • Cytokine Modulation : By downregulating pro-inflammatory cytokines, the compound may help mitigate the inflammatory environment often associated with tumor progression.

Data Table: Summary of Biological Activities

Biological ActivityCell Line/ModelAssay MethodKey Findings
AnticancerA431MTTSignificant inhibition of proliferation; apoptosis induction
AnticancerA549Flow CytometryInduction of cell cycle arrest; migration inhibition
Anti-inflammatoryRAW264.7ELISAReduced IL-6 and TNF-α levels

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including the target compound. The results indicated that modifications to the benzothiazole nucleus could enhance anticancer activity while maintaining anti-inflammatory effects. Specifically, one derivative was highlighted for its ability to effectively target multiple pathways involved in cancer progression and inflammation .

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